(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-[[6-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(25)16-10(2)20-21(11(16)3)13-6-5-12(9-18-13)19-14(22)7-8-15(23)24/h5-9H,4H2,1-3H3,(H,19,22)(H,23,24)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKJDOBAOYCQE-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)/C=C\C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions, introducing the necessary substituents at specific positions.
Coupling Reactions: The pyrazole and pyridine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share key heterocyclic motifs but differ in substituents and connectivity, leading to variations in physical properties, reactivity, and biological activity. Below is a comparative analysis with selected analogs:
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid (Target) | C₂₀H₂₁N₅O₅ | N/A* | Pyrazole-ethoxycarbonyl, pyridinyl-carbamoyl, Z-propenoic acid |
| (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d) | C₂₀H₁₇ClN₆O₃ | 187–189 | Pyridazine-chloro, benzoylamino, E-configuration |
| (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) | C₂₁H₁₈N₈O₃ | 253–255 | Triazolopyridazine, benzoylamino, E-configuration |
| 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) | C₃₂H₂₆N₁₀O₄ | N/A | Coumarin-pyrimidine, tetrazole, dihydropyrazole |
Key Findings:
Thermal Stability : The melting points of analogs vary significantly. For example, E-4b (253–255°C) exhibits higher thermal stability than E-4d (187–189°C), likely due to the rigid triazolopyridazine moiety enhancing intermolecular interactions .
Stereochemical Impact : The Z-configuration in the target compound may influence solubility and binding affinity compared to E-isomers like E-4d and E-4b , which are stabilized by planar carboxyl groups .
Biological Relevance : Compounds with coumarin (e.g., 4i ) or triazolopyridazine (e.g., E-4b ) substituents often show enhanced bioactivity, such as antimicrobial or anticancer properties, though the target compound’s specific activity remains underexplored .
Synthetic Complexity : The target compound’s ethoxycarbonyl-pyrazole-pyridine architecture requires precise regioselective synthesis, contrasting with the more straightforward routes for coumarin-tetrazole hybrids (e.g., 4i ) .
Research Implications and Limitations
Further research should prioritize:
- Crystallographic Studies : Employing programs like SHELXL (widely used for small-molecule refinement) to resolve its 3D structure and confirm stereochemistry .
- Biological Screening : Comparative assays against enzymes or pathogens to evaluate efficacy relative to analogs.
- Solubility Optimization : Modifying the ethoxycarbonyl group to enhance bioavailability, inspired by the coumarin derivatives’ success .
This analysis underscores the importance of heterocyclic diversity in tuning physicochemical and functional properties, providing a roadmap for future investigations.
Biological Activity
The compound (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid (CAS: 956930-27-1) has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities. The compound's unique structural elements are essential for its interaction with biological targets.
Anticancer Properties
Preliminary investigations into the anticancer activity of related compounds have shown promise. The presence of the pyrazole ring is often associated with antitumor activity due to its ability to inhibit various cancer cell lines . Future studies focusing on this specific compound may reveal its potential in cancer therapeutics.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Similar compounds have been noted for their ability to inhibit monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.
Case Study 1: Antimicrobial Screening
A study screened various derivatives for their antimicrobial activity against model bacterial strains. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) were documented, providing a comparative framework for evaluating new derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Active against E. coli |
| Compound B | 50 | Active against B. subtilis |
Case Study 2: Anticancer Activity
In vitro studies have shown that related pyrazole-containing compounds can induce apoptosis in cancer cell lines. For example, one study demonstrated that a derivative with a similar structure reduced cell viability by over 70% in breast cancer cells at a concentration of 10 µM . This suggests that this compound may share similar mechanisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
